molecular formula C₂₁H₂₅FO₆ B1159233 21-Dehydro Triamcinolone

21-Dehydro Triamcinolone

Cat. No.: B1159233
M. Wt: 392.42
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Description

Contextualization within Corticosteroid Chemistry and Metabolism

Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex of vertebrates, as well as the synthetic analogues of these hormones. They are involved in a wide range of physiological processes, including stress response, immune response, and regulation of inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior.

Triamcinolone (B434) is a potent synthetic corticosteroid. nih.gov Its metabolism in the body involves various enzymatic transformations. One of the metabolic pathways for corticosteroids involves the oxidation of the C21-hydroxyl group. nih.govresearchgate.net This oxidation leads to the formation of a 21-aldehyde, which is 21-Dehydro Triamcinolone. nih.govresearchgate.net This compound is a transient species that can be further oxidized to the corresponding 21-carboxylic acid (21-oic acid). researchgate.netclearsynth.com

The formation of this compound is a critical step in the metabolic cascade of Triamcinolone. The stability of corticosteroids is a significant area of research, and the degradation of Triamcinolone to its 21-aldehyde derivative has been studied, particularly in pharmaceutical formulations. nih.govresearchgate.net This degradation can be catalyzed by trace metals and is influenced by the formulation's excipients. nih.govresearchgate.net

Significance as a Steroidal Intermediate and Derivative

The primary significance of this compound in chemical biology research lies in its role as a key intermediate in the synthesis of other corticosteroid derivatives. The aldehyde group at the C21 position is a reactive functional group that can be readily transformed into other chemical moieties, allowing for the creation of novel steroid-based compounds with potentially unique biological activities.

A notable example is the synthesis of the methyl ester of the 21-oic acid of Triamcinolone Acetonide. researchgate.netclearsynth.com The synthesis of this compound involves the initial oxidation of Triamcinolone Acetonide to its 21-dehydro form using reagents such as methanolic cupric acetate (B1210297). researchgate.netclearsynth.com This 21-aldehyde is then further oxidized to the carboxylic acid, which is subsequently esterified. researchgate.netclearsynth.com This process highlights the utility of this compound as a pivotal, albeit often un-isolated, intermediate in the chemical synthesis of modified corticosteroids.

The study of such intermediates provides valuable insights into the structure-activity relationships of corticosteroids and aids in the design of new analogues with improved properties.

Chemical and Physical Properties

Below are tables detailing the available chemical and physical properties for this compound and its parent compound, Triamcinolone. Due to its nature as a reactive intermediate, detailed experimental data for this compound is limited in publicly available literature.

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name (8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl(oxo)acetaldehyde
Chemical Formula C₂₁H₂₅FO₆
Molecular Weight 392.42 g/mol
CAS Number Not available
Synonyms 21-oxo-Triamcinolone, Triamcinolone 21-aldehyde

Table 2: Physical Properties of this compound

PropertyValue
Physical State Not available (transient intermediate)
Melting Point Not available
Boiling Point Not available
Solubility Not available

Table 3: Chemical and Physical Properties of Triamcinolone

PropertyValue
IUPAC Name (8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17,21-tetrahydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
Chemical Formula C₂₁H₂₇FO₆
Molecular Weight 394.43 g/mol
CAS Number 124-94-7
Physical State White to off-white, crystalline powder. researchgate.net
Melting Point 269-271 °C. researchgate.net
Solubility Sparingly soluble in methanol (B129727), acetone, ethyl acetate. newdrugapprovals.org

Properties

Molecular Formula

C₂₁H₂₅FO₆

Molecular Weight

392.42

Synonyms

(11β,16α)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregna-1,4-dien-21-al; 

Origin of Product

United States

Ii. Chemical Synthesis and Synthetic Transformations Involving 21 Dehydro Triamcinolone

Direct Synthesis Routes to 21-Dehydro Triamcinolone (B434)

The primary method for synthesizing 21-Dehydro Triamcinolone is through the selective oxidation of the C-21 hydroxyl group of a suitable precursor.

The conversion of the primary alcohol at the C-21 position to an aldehyde is a critical step. Various oxidation methods have been employed to achieve this transformation. One documented method involves the use of methanolic cupric acetate (B1210297), which selectively oxidizes the 21-hydroxyl group to the corresponding aldehyde (the 21-dehydro compound). nih.gov

Another significant pathway for its formation is through autooxidation. Corticosteroids that possess the 20-keto-21-hydroxyl side chain, such as Triamcinolone Acetonide, can undergo oxidation, especially in formulations containing propylene (B89431) glycol. vulcanchem.comresearchgate.net This reaction is often catalyzed by trace metals and molecular oxygen, leading to the formation of the 21-aldehyde as a degradation product. vulcanchem.comresearchgate.net The proposed mechanism involves the formation of an enolate from the carbanion at the C-21 position, which is then oxidized by molecular oxygen. researchgate.net Mild oxidation conditions are generally necessary to prevent over-oxidation to the carboxylic acid. nih.gov

The most common precursor for the synthesis of this compound is Triamcinolone Acetonide. nih.govvulcanchem.com This is due to the protection of the 16α and 17α hydroxyl groups as an acetonide, which prevents unwanted side reactions during the oxidation at C-21.

The reaction conditions are crucial for achieving a good yield of the desired aldehyde. For instance, the oxidation using cupric acetate is carried out in a methanolic solution. nih.gov In cases of autooxidation, the presence of an oxygen source and catalysts like trace metals are key factors. researchgate.net

Precursor Oxidation Reagent/Method Product Reference
Triamcinolone AcetonideMethanolic Cupric AcetateThis compound Acetonide nih.gov
Triamcinolone AcetonideO₂, Trace Metal Catalysis (Autooxidation)This compound Acetonide vulcanchem.comresearchgate.net
Prednisolone-17α-benzoateMild OxidationPrednisolone-17α-benzoate-21-aldehyde nih.gov

Oxidation Methodologies at the C-21 Position

Formation as an Intermediate in Derivatization Pathways

This compound is a key transient species in the synthesis of more complex steroid molecules. Its aldehyde functionality makes it a versatile intermediate for further chemical modifications.

A significant application of this compound Acetonide is its role as a direct intermediate in the synthesis of Triamcinolone Acetonide 21-oic acid and its esters. nih.gov This synthetic route involves a two-step oxidation process. The first step is the oxidation of Triamcinolone Acetonide to this compound Acetonide. nih.gov The second step involves the further oxidation of this aldehyde intermediate to the corresponding carboxylic acid. nih.gov

This subsequent oxidation has been achieved using reagents such as methylene (B1212753) blue in the presence of potassium cyanide (KCN) at a controlled pH of 6.5. nih.gov The resulting Triamcinolone Acetonide 21-oic acid can then be esterified to produce various esters, such as the methyl ester, by reacting it with diazomethane. nih.gov

The 21-aldehyde functionality serves as a handle for other significant molecular changes. Research has shown that a 21-aldehyde intermediate, derived from prednisolone, can be treated with potassium cyanide (KCN) and manganese dioxide (MnO₂) in a methanol (B129727) and acetic acid mixture. nih.gov This reaction proceeds through a proposed cyanohydrin intermediate, which then undergoes enolization and subsequent elimination to yield a 17-deoxy-21-carboxylate methyl ester. nih.gov This demonstrates the utility of the 21-dehydro intermediate in facilitating more profound structural modifications on the steroid D-ring.

Role in the Synthesis of Triamcinolone Acetonide 21-Oic Acid Derivatives

Derivatization Chemistry of the 21-Dehydro Moiety

The aldehyde group of this compound is reactive and can be targeted for various chemical derivatizations. These reactions are crucial for both creating new steroid analogues and for analytical purposes.

Besides the oxidation to carboxylic acids mentioned previously, the aldehyde can undergo other characteristic reactions. vulcanchem.com One important application is in the field of analytical chemistry, specifically for mass spectrometry imaging (MSI). Triamcinolone Acetonide itself is not easily ionized by techniques like MALDI. nih.gov To overcome this, an on-tissue derivatization method using Girard's reagent T (GirT) has been developed. nih.gov Girard's reagents react specifically with ketone and aldehyde functional groups to form a quaternary ammonium (B1175870) salt derivative. This derivatization of the 21-aldehyde (formed in situ or present as a metabolite) introduces a permanent positive charge, significantly enhancing its ionization efficiency and allowing for its detection and spatial mapping within tissues like cartilage. nih.gov

Derivative Reagent/Method Purpose Reference
Triamcinolone Acetonide 21-oic AcidMethylene Blue, KCNSynthesis of Corticosteroid Analogs nih.gov
17-Deoxy-21-carboxylate methyl esterKCN, MnO₂Synthesis of Modified Steroids nih.gov
Girard's Reagent T AdductGirard's Reagent TEnhanced Detection by Mass Spectrometry nih.gov
Triamcinolone Acetonide 21-aldehyde hydrateHydrationDegradation/Stability Studies vulcanchem.com

Reactions at the Aldehyde Functionality

The aldehyde group at the C21 position of the triamcinolone steroid nucleus is susceptible to several chemical reactions, primarily oxidation and condensation with nucleophiles. These transformations are key to synthesizing a range of derivatives, including carboxylic acids and imines.

Oxidation to Carboxylic Acids and Esters:

The 21-aldehyde of a corticosteroid can be readily oxidized to the corresponding 21-oic acid or its ester derivatives. This transformation is a critical step in the synthesis of "antedrugs," which are designed to have high local activity but are rapidly metabolized to inactive carboxylic acids in systemic circulation, thereby reducing side effects. For instance, the synthesis of esters of the 21-oic acid of triamcinolone acetonide involves an initial oxidation of the 21-hydroxy group to the 21-dehydro compound (aldehyde) using reagents like methanolic cupric acetate. nih.gov Subsequent oxidation of this aldehyde intermediate with agents such as methylene blue in the presence of potassium cyanide (KCN) yields the carboxylic acid. nih.gov This acid can then be esterified to produce the desired ester derivative. nih.gov

Another method for this transformation involves the oxidation of the aldehyde with manganese dioxide (MnO₂) and KCN in a mixture of methanol and acetic acid to directly yield the methyl ester. nih.gov This reaction is believed to proceed through a cyanohydrin intermediate which is then oxidized to an α-ketonitrile before being converted to the methyl ester. nih.gov The 21-aldehyde is also a known degradation product of triamcinolone acetonide, formed via oxidation catalyzed by trace metals. nih.govresearchgate.netresearchgate.net This aldehyde can further degrade to a 17-carboxylic acid. nih.govresearchgate.netresearchgate.netscite.ai

ReactionReagents and ConditionsProductReference
Oxidation to AldehydeMethanolic cupric acetateThis compound Acetonide nih.gov
Oxidation to AcidMethylene blue, KCN, pH 6.5Triamcinolone Acetonide 21-oic Acid nih.gov
Oxidation to EsterKCN, MnO₂, Methanol/Acetic AcidTriamcinolone Acetonide 21-oic Acid Methyl Ester nih.gov

Formation of Imines (Schiff Bases):

The carbonyl group of the 21-aldehyde readily reacts with primary amines to form imines, commonly known as Schiff bases. msu.edu This condensation reaction is acid-catalyzed and involves the elimination of a water molecule. msu.edu The formation of Schiff bases is a fundamental reaction in organic chemistry and has been observed in the interaction of 21-dehydrocorticosteroids with peptides, suggesting a potential mechanism for their biological interactions or hapten formation. colab.wsacs.org The reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to yield the C=N double bond of the imine. msu.edu

ReactionReactantProduct TypeReference
CondensationPrimary Amine (R'-NH₂)Imine / Schiff Base (R₂C=NR') msu.edu
Interaction StudyPeptidesSchiff Base Intermediate colab.ws

Stereochemical Considerations in Derivatives

The synthesis of triamcinolone itself involves highly stereoselective steps to ensure the correct configuration at each chiral center. For example, the introduction of the 16α-hydroxy group is achieved through a stereospecific oxidation of a Δ¹⁶ double bond, where the reagent approaches from the less sterically hindered α-face of the steroid. theswissbay.ch This inherent chirality of the parent molecule can influence the stereochemical outcome of subsequent reactions.

A notable example of stereoisomerism arises in the formation of derivatives like oximes from the reaction of the 21-aldehyde with hydroxylamine. Since the two groups attached to the C21 aldehyde carbon (the C20-ketone and the remainder of the steroid) are different, the resulting oxime can exist as two distinct stereoisomers, typically designated as syn and anti isomers, depending on the spatial relationship of the hydroxyl group to the other substituents on the C=N double bond. msu.edu The formation and separation of such stereoisomers are critical considerations in the development of new derivatives, as different isomers can exhibit significantly different pharmacological and toxicological profiles.


Iv. Analytical Methodologies for 21 Dehydro Triamcinolone and Its Precursors/derivatives

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 21-Dehydro Triamcinolone (B434) from its parent compound, other derivatives, and impurities.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of 21-Dehydro Triamcinolone and related corticosteroids. Method development often involves reverse-phase chromatography, utilizing C18 columns. researchgate.netdshs-koeln.delcms.cz

A typical HPLC method for the separation of corticosteroids and their impurities, including 21-dehydro derivatives, might employ a gradient elution with a mobile phase consisting of water and acetonitrile (B52724). researchgate.net Detection is commonly performed using a photodiode array (PDA) detector at wavelengths such as 240 nm and 254 nm. researchgate.net Validation of these methods, in accordance with ICH guidelines, is crucial and typically includes assessments of linearity, precision, accuracy, and sensitivity. researchgate.netmedcraveonline.com For instance, a validated method for corticosteroids demonstrated linearity within a concentration range of 2.5–50 μg/mL with a correlation coefficient (r) of ≥0.999. researchgate.net The precision of such methods is often high, with relative standard deviations for repeatability and intermediate precision being in the low single digits. researchgate.net

To enhance separation efficiency and reduce analysis time, Ultra-Performance Liquid Chromatography (UPLC) methods have also been developed. researchgate.net These methods can achieve separations in under four minutes by using columns with smaller particle sizes and operating at higher pressures. lcms.cz

Table 1: Example of HPLC Method Parameters for Corticosteroid Analysis

Parameter Value
Column ACE® C18 (4.6 mm × 150 mm, 5 μm) researchgate.net
Mobile Phase Water and Acetonitrile (gradient elution) researchgate.net
Detection Wavelength 240 nm and 254 nm researchgate.net
Flow Rate 1.0 mL/min medcraveonline.com
Injection Volume 20 µL medcraveonline.com
Linearity Range 2.5–50 μg/mL researchgate.net

| Correlation Coefficient (r) | ≥0.999 researchgate.net |

Thin-Layer Chromatography (TLC) serves as a valuable technique for the qualitative identification of corticosteroids and their related substances. asean.org It is particularly useful for screening purposes and for monitoring the progress of chemical reactions, such as the synthesis of triamcinolone acetonide derivatives. oup.comnih.gov

For the analysis of triamcinolone acetonide and its impurities, silica (B1680970) gel plates are commonly used as the stationary phase. juniperpublishers.com A variety of mobile phase systems can be employed to achieve separation, such as a mixture of ethyl acetate (B1210297), n-heptane, methanol (B129727), and diethylamine. juniperpublishers.com After development, the spots are visualized under UV light at 254 nm and by spraying with a suitable reagent followed by heating. asean.org The retention factor (Rf) values are then calculated and compared with those of reference standards for identification. asean.org High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity over traditional TLC.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and its related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of this compound and its derivatives. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms within the molecule. google.com

In the ¹H NMR spectrum of triamcinolone acetonide, the protons on the C-21 carbon typically appear as distinct doublet signals. researchgate.net The absence of these signals in the spectrum of a degradation product, coupled with a corresponding mass decrease, can confirm the formation of a 21-nor derivative. researchgate.net Similarly, in the ¹³C NMR spectrum of a related compound, the chemical shift of the C-20 carbon can differentiate between a ketone and a carboxylic acid, confirming oxidation at this position. google.com For example, the C-20 resonance at 174 ppm is indicative of a carboxylic acid, whereas a signal around 210 ppm would suggest a ketone. google.com

Table 2: Illustrative ¹H NMR Data for Triamcinolone Acetonide

Proton Chemical Shift (ppm) Multiplicity
H-21a 4.65 d
H-21b 4.15 d

Data derived from a study on triamcinolone acetonide metabolites. researchgate.net

Mass Spectrometry (MS) is crucial for determining the molecular weight and obtaining fragmentation patterns of this compound and its derivatives. Techniques such as Electron Impact (EI) MS and Electrospray Ionization (ESI) MS are commonly used. google.comdshs-koeln.de

LC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, is particularly powerful for identifying and quantifying these compounds in complex matrices. dshs-koeln.de In ESI-MS, protonated molecular ions [M+H]⁺ are often observed. google.com For instance, the FAB mass spectrum of a steroidal glycolic acid derivative of triamcinolone acetonide showed a protonated molecular ion (M+H)⁺ at m/z 451. google.com Daughter scan MS/MS analysis provides characteristic fragmentation patterns that can be used for structural confirmation. dshs-koeln.de For example, in the analysis of triamcinolone metabolites, specific multiple reaction monitoring (MRM) transitions can be developed for sensitive and selective detection. dshs-koeln.de

Table 3: Example of MS Fragmentation Data for a Triamcinolone Acetonide Derivative

Precursor Ion (m/z) Product Ions (m/z)
451 435 (M-CH₃)⁺, 430 (M-HF)⁺

Data from the analysis of a steroidal glycolic acid derivative. google.com

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for the quantitative analysis of corticosteroids, including triamcinolone and its derivatives, based on their chromophoric structure. medcraveonline.comresearchgate.net The conjugated diene system in the A-ring of the steroid nucleus gives rise to a characteristic UV absorption maximum.

For triamcinolone, the maximum absorbance (λmax) is typically observed around 238-240 nm. medcraveonline.comresearchgate.net This property is exploited in HPLC detection with a UV detector and for direct quantitative analysis in solution. researchgate.netmedcraveonline.com The method is often validated for linearity, with a good correlation coefficient (R² > 0.99) being a key acceptance criterion. researchgate.netunesp.br A study validating a UV-Vis spectrophotometric method for triamcinolone reported a linear range of 2 to 24 µg/mL with a correlation coefficient of 0.99998. unesp.br

Mass Spectrometry (MS and LC-MS/MS) for Molecular Weight and Fragmentation Analysis

Purity Assessment and Related Substance Profiling

The assessment of purity and the profiling of related substances for this compound, a derivative of Triamcinolone, involve sophisticated analytical techniques. These methods are crucial for controlling the quality of the active pharmaceutical ingredient (API) and its formulations. The primary goals are to separate the main compound from any process-related impurities and degradation products, and to accurately quantify them.

The identification and quantification of impurities in this compound and its parent compound, Triamcinolone Acetonide, are primarily achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most widely used method due to its high resolution and sensitivity.

Commonly identified impurities can originate from the synthesis process or from degradation. For instance, in the synthesis of related corticosteroids like Triamcinolone Acetonide Palmitate, impurities such as 9-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-myristate and stearate (B1226849) have been identified using HPLC coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS). bjmu.edu.cn The 21-aldehyde derivative, also known as the 21-dehydro derivative, is a known impurity in several corticosteroids and can be quantified using HPLC. google.com

Various HPLC methods have been developed and validated for the determination of Triamcinolone and its related substances. These methods often utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. nih.govresearchgate.netnih.govsciencerepository.org Detection is typically performed using a UV detector at a wavelength around 235-241 nm. nih.govjapsonline.com The methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and robustness. nih.govsciencerepository.orgresearchgate.net

Table 1: Impurities in Triamcinolone Derivatives and their Analytical Detection

Impurity NameParent CompoundAnalytical Technique
This compoundTriamcinoloneHPLC google.com
Triamcinolone Acetonide EP Impurity A (Triamcinolone)Triamcinolone AcetonideHPLC elitesynthlaboratories.com
Triamcinolone Acetonide EP Impurity BTriamcinolone AcetonideHPLC elitesynthlaboratories.com
Triamcinolone Acetonide EP Impurity DTriamcinolone AcetonideHPLC elitesynthlaboratories.com
9-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-myristateTriamcinolone Acetonide PalmitateHPLC-DAD, HPLC-MS bjmu.edu.cn
9-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-stearateTriamcinolone Acetonide PalmitateHPLC-DAD, HPLC-MS bjmu.edu.cn
21-Acetate Triamcinolone AcetonideTriamcinolone AcetonideHPLC allmpus.com

This table is based on available data for Triamcinolone and its derivatives and is intended to be illustrative. Specific impurities for this compound may vary.

Stability-indicating analytical methods are essential for evaluating the shelf-life and storage conditions of this compound. These methods are designed to separate the active ingredient from its degradation products, which may form under various environmental stresses such as heat, light, humidity, and oxidation.

Forced degradation studies are a key component of developing stability-indicating methods. In these studies, the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, and photolysis to generate potential degradation products. nih.govresearchgate.net For example, studies on Triamcinolone Acetonide have shown that it undergoes oxidative degradation. nih.govresearchgate.net

The primary analytical tool for stability studies is HPLC. nih.govresearchgate.netnih.govsciencerepository.org Stability-indicating HPLC methods are developed to effectively separate the parent drug from all significant degradation products. A study on Triamcinolone Acetonide ointment utilized an HPLC-UV method that was able to predict all degradation products found in a long-term stability sample. nih.gov The method employed a C18 column with a gradient mobile phase of acetonitrile and a phosphate (B84403) buffer. nih.gov Another approach for Triamcinolone Acetonide involved a reversed-phase HPLC method with a mobile phase of acetonitrile, methanol, and potassium dihydrogen phosphate buffer. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) has also been used as a stability-indicating method for Triamcinolone Acetonide, offering a complementary technique to HPLC. nih.gov

Table 2: Analytical Methods for Stability Testing of Triamcinolone Derivatives

Analytical MethodStress Conditions AppliedPurpose
HPLC-UVAcid, base, peroxide, metal salts, azobisisobutyronitrileTo determine degradation pathways and quantify degradation products. nih.govresearchgate.net
RP-HPLCAcid, base, peroxide, heat, lightTo separate and quantify the drug from its degradation products. sciencerepository.orginnovareacademics.in
HPTLC-SpectrodensitometryNot specified in detail, but used as a stability-indicating methodTo resolve and quantify the drug in the presence of its impurities and degradation products. nih.gov
LC-MS/MSAcid, base, peroxide, heat, lightTo identify and characterize degradation products. innovareacademics.in

This table summarizes methods used for Triamcinolone and its derivatives, which are applicable to the study of this compound.

V. in Vitro Biological Activity and Mechanistic Insights Excluding Clinical Outcomes

Glucocorticoid Receptor Binding Studies (Applicable to Direct Products of 21-Dehydro Triamcinolone)

Research into the glucocorticoid receptor (GR) binding characteristics has been conducted on direct products synthesized from 21-Dehydro Triamcinolone (B434). Specifically, esters of the 21-oic acid of triamcinolone acetonide, which are synthesized via a 21-dehydro intermediate, have been evaluated. nih.gov The synthesis pathway involves the oxidation of triamcinolone acetonide to the 21-dehydro compound, which is then further processed into the final esterified product, such as the methyl ester of triamcinolone acetonide 21-oic acid (TAme). nih.gov

Studies utilizing radiolabeled TAme ([³H]TAme) have demonstrated its interaction with steroid receptors from both human and animal sources. The binding affinity of TAme for the glucocorticoid receptor is high, comparable to that of the parent compound, triamcinolone acetonide. nih.gov

The specificity of this binding is characteristic of a glucocorticoid compound. In competitive binding assays using receptors from human leukemic cells and rat liver, the binding of [³H]TAme was effectively displaced by other glucocorticoids. The acidic product resulting from the hydrolysis of the ester, however, shows a very low affinity for the glucocorticoid receptor. nih.gov

Table 1: Competitive Binding for the Glucocorticoid Receptor

This table shows the relative ability of various steroids to compete with triamcinolone acetonide 21-oic acid methyl ester (TAme) for binding to the glucocorticoid receptor.

Competitor CompoundRelative Binding Affinity
Triamcinolone Acetonide (TA)≈ TAme
R5020 (a synthetic progestin)< TAme
Aldosterone< TAme
5α-dihydrotestosterone< TAme

Data sourced from competitive binding assays described in scientific literature. nih.gov

Upon binding, TAme forms a stable complex with glucocorticoid receptors from both human and rat sources. Analysis of these ligand-receptor complexes has shown sedimentation properties characteristic of activated glucocorticoid receptor complexes, which are capable of interacting with nuclear components to modulate gene expression. nih.gov

Receptor Binding Affinity and Specificity

Cellular and Molecular Effects in Model Systems

A review of scientific literature did not yield specific data on the in vitro effects of this compound or its direct synthetic products concerning cell viability, oxidative stress, or the alteration of specific gene expression profiles in chondrocytes or retinal cells. The available research in these areas primarily focuses on the related compound, triamcinolone acetonide. europeanreview.orgnih.govnih.govarvojournals.org

No specific studies detailing the effects of this compound on the viability and proliferation of chondrocytes or retinal cell lines were identified in the searched literature.

No studies were identified in the searched literature that specifically investigated the induction of oxidative stress or the modulation of antioxidant pathways in cellular models by this compound.

No data was found in the searched literature regarding the specific effects of this compound on the gene expression of P21, GDF15, or cFos in in vitro systems.

Immunomodulatory Actions in Cell Culture (e.g., macrophage activation, cytokine modulation)

While direct studies on this compound are limited, extensive research on its parent compound, triamcinolone, and its esters like triamcinolone acetonide, provides significant insight into its likely immunomodulatory properties. Glucocorticoids are well-established regulators of macrophage gene expression ethz.ch.

In vitro studies using triamcinolone acetonide demonstrate a potent ability to induce the differentiation of monocytes into a specific macrophage subtype characterized as regulatory or M2-activated macrophages. ethz.ch These macrophages are considered anti-inflammatory. Research has shown that triamcinolone acetonide strongly stimulates the differentiation of monocytes towards macrophages that express specific surface markers, namely CD163 and Folate Receptor β (FRβ). ethz.ch

Furthermore, these triamcinolone-stimulated M2 macrophages exhibit a distinct cytokine profile. At the messenger RNA (mRNA) level, they show enhanced expression of Interleukin-10 (IL-10), a key anti-inflammatory cytokine. ethz.ch Glucocorticoids, in general, are known to inhibit the transcription factor nuclear factor κβ (NF-κβ), which leads to a decreased production of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor (TNF). ethz.ch Other research in rat models has confirmed that triamcinolone can induce a shift towards a Th2 cytokine profile, characterized by increased IL-4 expression and decreased levels of the pro-inflammatory cytokines TNFα and Interferon-gamma (IFN-γ). nih.gov

The table below summarizes the observed effects of Triamcinolone Acetonide on macrophage phenotype and cytokine expression in cell culture.

Cell TypeMarker/CytokineObserved EffectReference
MacrophagesCD163 ExpressionStrongly Induced ethz.ch
MacrophagesFRβ ExpressionStrongly Induced ethz.ch
MacrophagesIL-10 mRNAEnhanced Expression ethz.ch
T-cells/Immune CellsTNFαDecreased nih.gov
T-cells/Immune CellsIFN-γDecreased nih.gov
T-cells/Immune CellsIL-4Increased nih.gov

Structure-Activity Relationships (SAR) at the C-21 Position

The chemical structure of a corticosteroid, particularly the substitutions on its steroid nucleus and side chains, is a critical determinant of its biological activity. The C-21 position is especially important for both glucocorticoid and mineralocorticoid activity.

Impact of Dehydrogenation on Biological Potency and Selectivity

The presence of a hydroxyl group at the C-21 position is a common feature of many potent corticosteroids and is considered essential for mineralocorticoid activity. ingentaconnect.com However, it is not an absolute requirement for glucocorticoid (anti-inflammatory) activity. ingentaconnect.com The process of dehydrogenation converts the 21-hydroxyl group into a 21-aldehyde (or 21-dehydro) form. This modification is a known step in the metabolic pathway of corticosteroids like cortisol, which can be oxidized to a 21-aldehyde and then to cortienic acid. ingentaconnect.com

This structural change from a hydroxyl to an aldehyde at C-21 inherently alters the molecule's polarity, size, and electronic configuration. These changes are expected to modify its binding affinity and selectivity for the glucocorticoid receptor (GR). While the aldehyde can still participate in hydrogen bonding, a key interaction within the GR binding pocket, the nature of this interaction differs from that of a hydroxyl group. This alteration can lead to a decrease in binding affinity and, consequently, a reduction in intrinsic glucocorticoid potency compared to the 21-hydroxylated parent compound. The selectivity of the compound for the GR over the mineralocorticoid receptor (MR) may also be affected, as the C-21 hydroxyl group is a key determinant for MR activity.

Comparative Biological Activity of 21-Dehydro vs. 21-Hydroxylated Forms and Their Esters

The biological activity of corticosteroids can be significantly modulated by modifications at the C-21 position. Comparing the 21-dehydro, 21-hydroxylated, and 21-ester forms of a corticosteroid like triamcinolone illustrates key SAR principles.

21-Hydroxylated Form (Triamcinolone): This is the parent active form. The hydroxyl group contributes to potent glucocorticoid activity through critical interactions with the glucocorticoid receptor.

21-Dehydro Form (this compound): As an oxidized metabolite, this form is generally considered to be less potent than the 21-hydroxylated parent. The conversion from a hydroxyl to an aldehyde group reduces the optimal binding to the glucocorticoid receptor.

21-Ester Forms (e.g., Triamcinolone Acetonide): Esterification of the C-21 hydroxyl group is a common strategy to enhance therapeutic efficacy. Adding an ester, such as an acetonide, increases the lipophilicity of the steroid. researchgate.net This enhanced lipophilicity improves its ability to penetrate cell membranes to reach the cytosolic glucocorticoid receptors, which can lead to increased apparent potency and a longer duration of action. researchgate.net The ester is typically hydrolyzed in vivo to release the active 21-hydroxylated form.

The following conceptual table compares the expected biological properties based on general SAR principles for corticosteroids.

Compound FormC-21 MoietyExpected LipophilicityExpected Glucocorticoid Receptor Binding AffinityExpected Relative Potency
Triamcinolone -OHModerateHighHigh
This compound -CHO (aldehyde)Moderate-HighLowerLower
Triamcinolone Acetonide EsterHighHigh (as Triamcinolone after hydrolysis)Highest (due to enhanced penetration)

Vi. Future Research Directions in 21 Dehydro Triamcinolone Academic Studies

Novel Synthetic Approaches and Catalyst Development

The synthesis of triamcinolone (B434) derivatives often involves multiple steps, starting from precursors like hydrocortisone (B1673445) or cortisol 21-acetate. newdrugapprovals.org A key transformation for obtaining related compounds is the oxidation of the C-21 hydroxyl group. For instance, the synthesis of the 21-oic acid methyl ester of triamcinolone acetonide involves an initial oxidation to the 21-dehydro compound using methanolic cupric acetate (B1210297). nih.gov

Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes. There is a recognized need to move away from hazardous solvents and reagents, such as certain sulfonic acids, which have raised concerns for their presence in final pharmaceutical products. newdrugapprovals.org The exploration of catalyst-free reaction conditions, which have been successfully applied in the synthesis of other complex heterocyclic molecules, presents an innovative direction. nih.gov Additionally, research into chemoselective catalysts that can specifically target the C-21 hydroxyl group for oxidation without affecting other sensitive functional groups on the steroid nucleus is a critical goal. This would streamline the synthesis process, improve yields, and reduce the need for extensive purification.

Catalyst/Reagent TypeResearch ObjectiveRationale
Enzymatic Catalysts Develop biocatalytic methods for C-21 oxidation.High selectivity, mild reaction conditions, environmentally friendly.
Heterogeneous Catalysts Design reusable solid-supported catalysts.Ease of separation, reduced waste, potential for continuous flow processes.
Electrochemical Synthesis Explore electro-oxidation of the C-21 alcohol.Avoids harsh chemical oxidants, precise control over reaction potential.
Photocatalysis Utilize light-activated catalysts for oxidation.Potentially high efficiency and novel reaction pathways under mild conditions.

Advanced Spectroscopic and Structural Analysis

The biological activity of a steroid is intrinsically linked to its three-dimensional structure and its ability to bind to specific receptors. High-resolution crystal structures have been instrumental in understanding the interaction between glucocorticoids like triamcinolone acetonide and the glucocorticoid receptor (GR). nih.gov These studies show that the ligand induces conformational changes that are key to receptor activation. nih.gov

For 21-Dehydro Triamcinolone, advanced spectroscopic and structural analysis is a largely unexplored frontier. Future studies should aim to elucidate its precise solid-state and solution-phase structure. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, which has been used to study drug-polymer interactions of triamcinolone acetonide, could reveal how the C-21 aldehyde group influences intermolecular interactions. nih.gov The application of advanced Nuclear Magnetic Resonance (NMR) techniques and high-resolution mass spectrometry will be essential for unambiguous characterization. nih.gov A significant goal would be to obtain an X-ray crystal structure of this compound, both alone and in complex with the glucocorticoid receptor, to directly visualize how the aldehyde at C-21 alters binding affinity and receptor conformation compared to its hydroxyl or acetonide counterparts.

TechniqueApplication for this compoundExpected Insights
X-ray Crystallography Determine the 3D structure of the molecule and its complex with the GR.Precise bond angles, conformational state, and specific interactions at the receptor binding site. nih.gov
2D NMR Spectroscopy Unambiguously assign proton and carbon signals and determine solution-state conformation.Elucidation of molecular structure and dynamics in solution.
FTIR/Raman Spectroscopy Analyze vibrational modes, particularly of the C=O groups at C-3, C-20, and C-21.Information on hydrogen bonding and electronic environment of key functional groups. nih.gov
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the ligand within the GR binding pocket.Understanding of ligand-induced conformational stability and flexibility of the receptor. nih.gov

Elucidation of Enzyme-Substrate Specificity in Steroid Metabolism

The metabolism of systemic corticosteroids like triamcinolone is primarily hepatic, involving the cytochrome P450 (CYP) enzyme system, with CYP3A4 being a key enzyme. nih.govfda.gov The metabolism of triamcinolone can lead to various products, including 6-hydroxy and 20-dihydro derivatives. wikipedia.org The conversion of a C-21 hydroxyl group to a carboxylic acid (21-oic acid) via a 21-dehydro (aldehyde) intermediate is a known metabolic pathway for some steroids. nih.gov

A crucial area for future research is the detailed elucidation of the enzymatic processes involving this compound. It is essential to identify the specific human enzymes, such as isoforms of hydroxysteroid dehydrogenase (HSD) or aldehyde dehydrogenase (ALDH), that catalyze both the formation of this compound from its parent alcohol and its subsequent oxidation to the corresponding carboxylic acid. Investigating the substrate specificity and kinetic parameters (Km, Vmax) of these enzymes for this compound will provide a quantitative understanding of its metabolic stability and fate. Such studies are critical because the metabolic profile directly impacts the compound's biological activity and potential for systemic effects.

Enzyme FamilyResearch QuestionSignificance
Cytochrome P450 (e.g., CYP3A4) Does this compound undergo further hydroxylation or other modifications by CYP enzymes? nih.govUnderstanding the complete metabolic pathway and potential drug-drug interactions. fda.govbms.com
Hydroxysteroid Dehydrogenases (HSDs) Which HSD isoforms are responsible for the reversible conversion between triamcinolone and this compound?Clarifying the initial step of the oxidative pathway.
Aldehyde Dehydrogenases (ALDHs) Which ALDH isoforms catalyze the likely irreversible oxidation of this compound to its carboxylic acid?Determining the rate-limiting step for the formation of the inactive acid metabolite. nih.gov

Design and Synthesis of Chemically Modified Derivatives for Mechanistic Probes

Chemically modified derivatives of bioactive compounds are invaluable tools for probing biological mechanisms. A key example is the synthesis of the methyl ester of triamcinolone acetonide 21-oic acid, which was designed as a potent, locally-acting glucocorticoid that would be rapidly hydrolyzed to the inactive acid form in systemic circulation. nih.gov This design strategy allows for the separation of local and systemic effects, providing a probe for receptor affinity. nih.gov

The 21-aldehyde group of this compound is a versatile chemical handle for creating a new generation of mechanistic probes. Future research should focus on leveraging this reactive group to synthesize a variety of derivatives. For example, creating isotopically labeled versions (e.g., with ¹³C or ³H) would enable detailed metabolic tracking and quantitative receptor binding assays. nih.gov Synthesizing fluorescently tagged derivatives would allow for direct visualization of the compound's subcellular localization and interaction with the glucocorticoid receptor in living cells. Furthermore, the aldehyde can be used as a reactive handle to covalently link this compound to other molecules, such as H2S-releasing moieties, to create hybrid compounds with dual pharmacological activities, a strategy that has been explored with triamcinolone acetonide. unina.it

Derivative TypeSynthetic StrategyApplication as a Mechanistic Probe
Isotopically Labeled Incorporate ¹³C, ¹⁴C, or ³H during synthesis.Quantitative analysis of metabolic pathways, receptor occupancy, and pharmacokinetics. nih.gov
Fluorescently Tagged Covalently attach a fluorophore via the 21-aldehyde group.Live-cell imaging to track subcellular distribution and receptor colocalization.
Biotinylated Derivatives Attach a biotin (B1667282) moiety for affinity purification.Identification and isolation of binding partners and receptor complexes.
Photoaffinity Labels Introduce a photoreactive group.Covalently label and identify amino acid residues within the GR binding pocket.

Q & A

Q. What are the established synthetic pathways for 21-Dehydro Triamcinolone, and what purification methods are recommended?

The synthesis of this compound typically involves spirocyclization and halogenation steps, with tetrachloromonospirocyclotriphosphazenes as intermediates. Purification methods include column chromatography and crystallization, as demonstrated in phosphazene-based steroid analogs . For reproducibility, experimental protocols should detail solvent systems (e.g., THF), stoichiometric ratios, and reaction monitoring via thin-layer chromatography (TLC) .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

High-resolution NMR (¹H, ¹³C, and DEPT-135) and X-ray crystallography are essential for confirming stereochemistry and purity. Mass spectrometry (HRMS) validates molecular weight, while HPLC (>95% purity thresholds) ensures batch consistency. Researchers must report retention times, column specifications, and calibration curves to meet reproducibility standards .

Q. How should researchers design in vitro assays to evaluate the glucocorticoid receptor binding affinity of this compound?

Competitive binding assays using radiolabeled dexamethasone as a reference ligand are recommended. Include triplicate measurements, IC₅₀ calculations via nonlinear regression, and controls for nonspecific binding (e.g., 100-fold excess unlabeled ligand). Report buffer composition (e.g., PBS with 10 mM DTT) and incubation times to align with published protocols .

Advanced Research Questions

Q. What experimental variables contribute to discrepancies in reported anti-inflammatory efficacy of this compound across in vivo models?

Variations in pharmacokinetic parameters (e.g., half-life, tissue distribution) and model-specific immune responses (e.g., murine vs. primate TNF-α levels) may explain efficacy differences. To address this, standardize administration routes (intravitreal vs. systemic) and use crossover study designs with vehicle controls. Cross-validate findings using cytokine profiling (ELISA) and histopathology .

Q. How can researchers optimize the stability of this compound in aqueous formulations for prolonged-release applications?

Stability studies should assess pH dependence (4.0–7.4), temperature (4°C–40°C), and excipient compatibility (e.g., chitosan nanofibers). Use accelerated degradation tests (ICH Q1A guidelines) with HPLC monitoring. Electrospinning techniques can enhance drug encapsulation efficiency (>85%) and reduce burst release, as shown in ocular insert studies .

Q. What methodological strategies are effective in resolving conflicting data on the metabolite profile of this compound?

Combine LC-MS/MS with isotopic labeling to track hydroxylation and dehydrogenation pathways. Compare hepatic microsomal assays (human vs. rodent CYP3A4 isoforms) and employ kinetic isotope effects (KIEs) to identify rate-limiting steps. Discrepancies may arise from interspecies metabolic differences or assay sensitivity thresholds .

Q. How should researchers design a comparative study to evaluate this compound’s potency relative to its analogs (e.g., Triamcinolone acetonide)?

Use a blinded, randomized design with equipotent dosing (e.g., ED₅₀ values) in matched cohorts. Assess endpoints like intraocular pressure reduction or collagenase inhibition. Apply ANOVA with post-hoc Tukey tests to compare efficacy, and include power analyses to justify sample sizes. Reference structural-activity relationships (SAR) to contextualize results .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Report Hill slopes, EC₅₀/LC₅₀ values with 95% confidence intervals, and apply Bonferroni corrections for multiple comparisons. Raw data should be archived in supplementary materials with metadata on animal weights and dosing regimens .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis from lab to pilot plant?

Document critical process parameters (CPPs) such as mixing speed, heating rates, and impurity profiles. Implement quality-by-design (QbD) principles, including design-of-experiments (DoE) to optimize yields. Cross-validate purity using orthogonal methods (e.g., NMR vs. HPLC) and adhere to ICH Q11 guidelines .

Q. What are the best practices for reporting crystallographic data of this compound derivatives in peer-reviewed journals?

Include CIF files in supplementary materials with refinement parameters (R-factors, resolution limits). Annotate asymmetric unit contents, hydrogen bonding networks, and thermal ellipsoid plots. Follow CCDC submission guidelines and cite deposition numbers in the main text .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.